

Application Notes and Protocols: 1-Oleoyl-2-palmitoylglycerol in Lipidomics Research

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Compound of Interest

Compound Name: 1-Oleoyl-2-palmitoylglycerol

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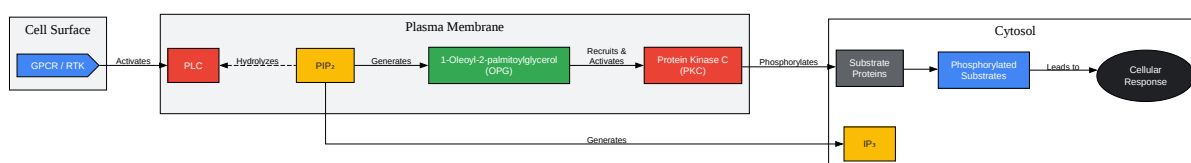
Introduction

1-Oleoyl-2-palmitoylglycerol (OPG) is a specific diacylglycerol (DAG) molecule that acts as a crucial second messenger in a multitude of cellular signaling pathways. As an intermediate in various lipid biosynthetic pathways, its primary signaling role is initiated by the hydrolysis of membrane phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), by Phospholipase C (PLC) enzymes.[1][2] This event generates OPG and inositol 1,4,5-trisphosphate (IP₃). OPG remains within the plasma membrane where it recruits and activates a key family of serine/threonine kinases known as Protein Kinase C (PKC).[3][4]

The activation of PKC isoforms by OPG triggers a cascade of downstream phosphorylation events that regulate diverse cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[3][5][6] The specific stereochemistry of DAGs like OPG is critical to their biological activity, with the sn-1,2 configuration being the form that activates PKC.[5] Given its central role in signaling, the accurate identification and quantification of OPG in lipidomics studies are essential for understanding its function in both normal physiology and disease states, making it a molecule of significant interest for drug development and biomarker discovery.

Signaling Pathway of 1-Oleoyl-2-palmitoylglycerol

The canonical signaling pathway involving OPG begins with the activation of a cell surface receptor, such as a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).[3] This activation leads to the recruitment and stimulation of Phospholipase C (PLC) at the plasma membrane. PLC then hydrolyzes PIP₂, yielding OPG and IP₃. OPG activates conventional and novel PKC isoforms, which in turn phosphorylate a wide array of substrate proteins, leading to a cellular response.



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Caption: OPG generation via PLC and subsequent activation of PKC.

Quantitative Data

Precise quantification of endogenous OPG can be challenging and is often cell-type or tissue-specific. However, studies using structurally similar or synthetic DAGs provide valuable insights into the concentrations required for biological activity. The synthetic analog 1-oleoyl-2-acetyl-sn-glycerol (OAG) is frequently used to probe DAG signaling pathways.

Compound	Assay	System	Key Parameter	Value	Reference
1-Oleoyl-2-acetyl-glycerol (OAG)	Protein Kinase C Activation	Rat Islet Homogenates	Dose-related stimulation	5 - 500 μ M	[7]
1-Oleoyl-2-acetyl-glycerol (OAG)	Insulin Release	Intact Rat Islets	Dose-related stimulation	50 - 500 μ M	[7]
1-Oleoyl-2-acetyl-glycerol (OAG)	Ca ²⁺ Current Inhibition	GH3 Pituitary Cells	Half-maximal inhibition (IC ₅₀)	~25 μ M	[3]
2-Palmitoyl glycerol (2-PG)	GABA Concentration Increase	Human Fetal-derived Astrocytes	Significant increase	120 - 150 μ M	[8]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells for OPG Analysis

This protocol is adapted from established methods for general lipid extraction and is suitable for preparing samples for subsequent LC-MS/MS analysis.[1][9]

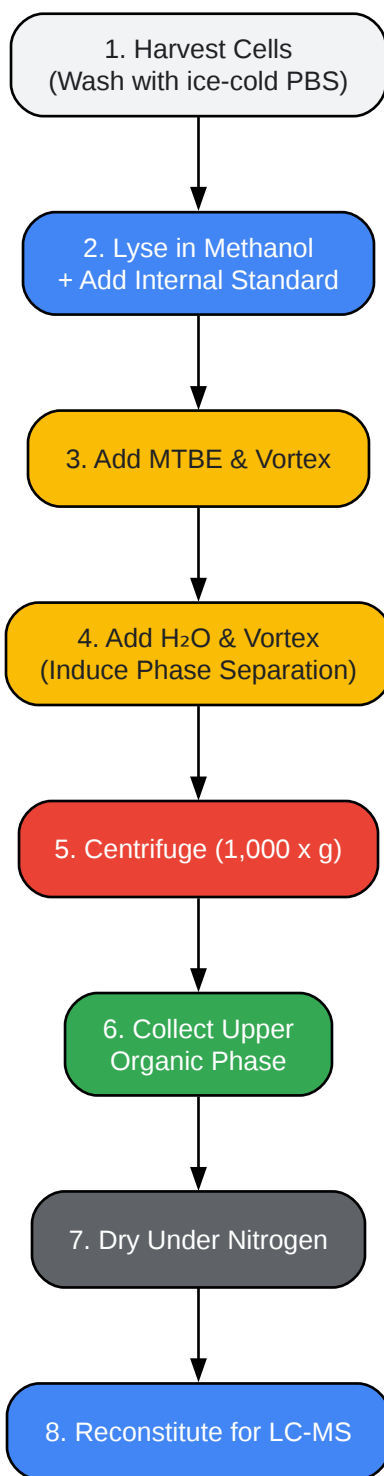
Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Methanol (HPLC grade), ice-cold
- Methyl-tert-butyl ether (MTBE, HPLC grade)
- Internal standard (e.g., a commercially available deuterated or ¹³C-labeled DAG standard)

- Glass conical tubes
- Sonicator bath or homogenizer

Procedure:

- Cell Harvesting: Aspirate culture medium and wash cells (e.g., a 10 cm dish with $\sim 1 \times 10^7$ cells) twice with 5 mL of ice-cold PBS.
- Cell Lysis & Standard Spiking: Add 1 mL of ice-cold methanol to the plate. Scrape the cells and transfer the cell suspension to a glass conical tube. Add an appropriate amount of internal standard to the suspension.
- Homogenization: Sonicate the cell suspension in an ice bath for 3 x 10-second bursts or homogenize to ensure complete cell lysis.
- Phase Separation: Add 4 mL of MTBE to the methanol lysate. Vortex vigorously for 1 minute.
- Add 1 mL of water to induce phase separation. Vortex for 30 seconds.
- Centrifuge at 1,000 x g for 10 minutes at 4°C. Three phases will be visible: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the interface.
- Lipid Collection: Carefully collect the upper organic phase and transfer it to a new glass tube.
- Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 μ L of a suitable solvent for LC-MS analysis (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v).^[10]



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Caption: Workflow for MTBE-based lipid extraction from cultured cells.

Protocol 2: Quantification of OPG by LC-MS/MS

This protocol outlines a general method for targeted quantification using a triple quadrupole mass spectrometer. Instrument parameters must be optimized for the specific system used.

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Reversed-phase C18 or C8 column suitable for lipidomics.

Procedure:

- Chromatographic Separation:
 - Inject 5 μ L of the reconstituted lipid extract.
 - Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol (90:10) with 0.1% formic acid).
 - A typical gradient might run from 30% B to 100% B over 15-20 minutes to separate different lipid classes.
- Mass Spectrometry Detection:
 - Operate the ESI source in positive ion mode.
 - Develop a Multiple Reaction Monitoring (MRM) method. The precursor ion for OPG ($[M+NH_4]^+$ or $[M+H]^+$) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).
 - Theoretical Precursor Ion for OPG ($C_{37}H_{70}O_5$): The monoisotopic mass is 594.52. The $[M+NH_4]^+$ adduct would be m/z 612.5.
 - MRM Transitions: Specific fragment ions will correspond to the neutral loss of the fatty acyl chains. These must be determined empirically by infusing an OPG standard. Likely fragments would result from the loss of water and the loss of the palmitoyl or oleoyl chains.

- Quantification:
 - Generate a standard curve using a certified OPG standard of known concentrations.
 - Plot the peak area ratio of the analyte (OPG) to the internal standard against the concentration of the standard.
 - Calculate the concentration of OPG in the samples by interpolation from the standard curve.

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This biochemical assay measures the ability of OPG to activate PKC by quantifying the phosphorylation of a specific substrate.

Materials:

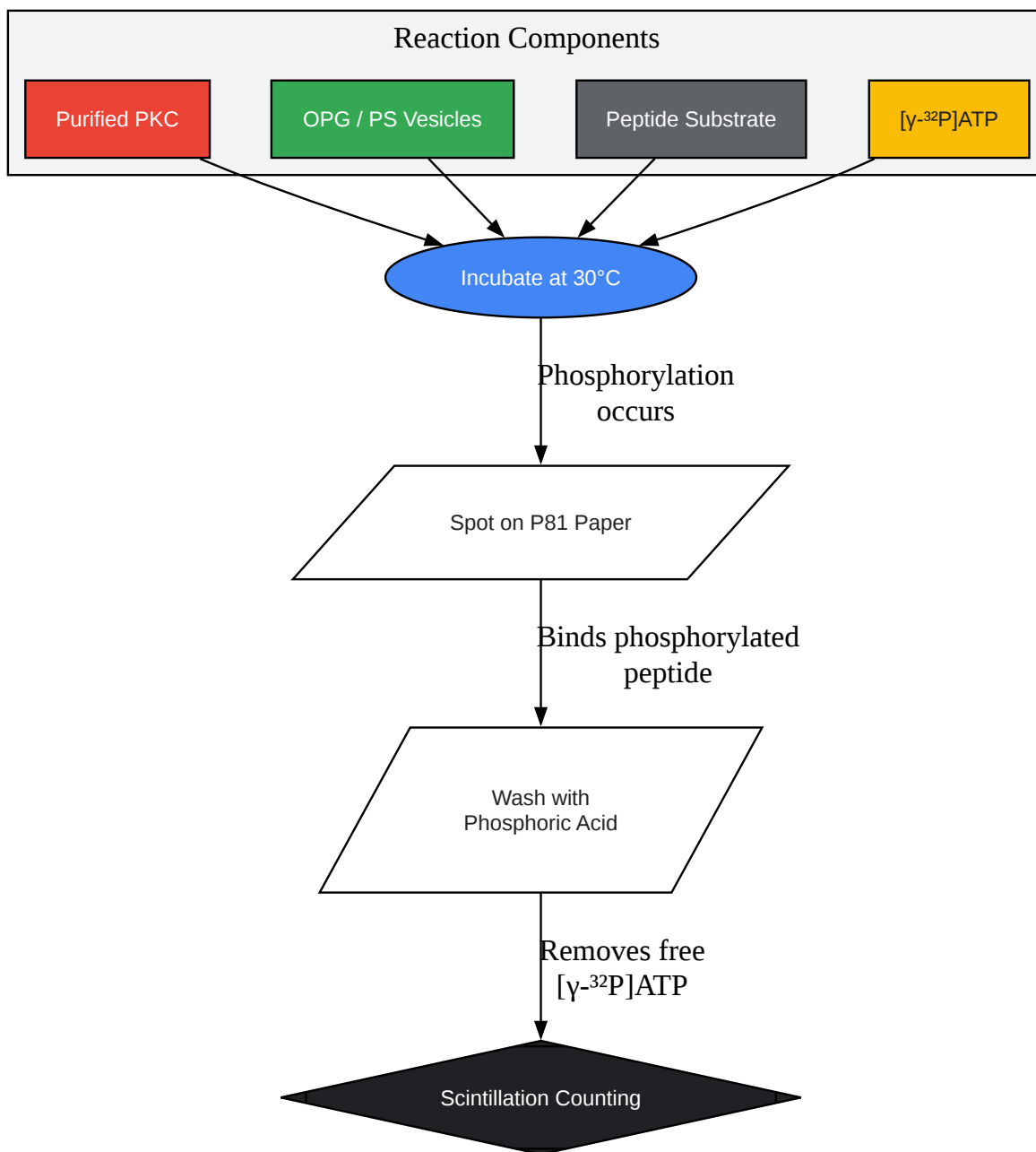
- Purified, recombinant PKC isoform.
- Lipid Activator Solution: Prepare vesicles containing Phosphatidylserine (PS) and OPG.
 - Combine PS and OPG (e.g., at a 4:1 molar ratio) in a glass tube.
 - Dry the lipids under nitrogen.
 - Resuspend in assay buffer and sonicate on ice to form small unilamellar vesicles.
- PKC substrate peptide (e.g., QKRPSQRSKYL).
- [γ - 32 P]ATP.
- Assay Dilution Buffer (ADB).
- P81 Phosphocellulose paper.
- 0.75% Phosphoric Acid.

- Scintillation counter.

Procedure:

- Reaction Setup (on ice):
 - To a microcentrifuge tube, add:
 - 10 μ L Substrate Cocktail (containing substrate peptide and buffer).
 - 10 μ L Lipid Activator (sonicated PS/OPG vesicles) or control buffer.
 - 10 μ L of purified PKC enzyme (e.g., 50 ng).
- Initiate Reaction:
 - Start the reaction by adding 10 μ L of Mg^{2+} /ATP cocktail containing [γ - ^{32}P]ATP.
 - Vortex gently and incubate at 30°C for 10 minutes.
- Stop Reaction and Spot:
 - Stop the reaction by placing the tube on ice.
 - Spot 25 μ L of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
- Washing:
 - Wash the P81 papers 3-4 times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
 - Perform a final wash with acetone for 2 minutes to dry the paper.
- Quantification:
 - Place the dried P81 paper in a scintillation vial with scintillation fluid.

- Quantify the incorporated radioactivity using a scintillation counter. Increased counts in the presence of OPG indicate PKC activation.



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Caption: Logical flow of an in vitro radiolabel-based PKC activity assay.

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